LY-2584702 free base

p70S6K S6K1 IC50

LY-2584702 free base is the definitive tool for isolating S6K1-specific signaling. Unlike mTOR inhibitors, it blocks downstream S6K1 without paradoxical Akt activation. Compared to PF-4708671, it shows no CYP4F3A-mediated ω-oxidation interference, ensuring cleaner phenotypes. With validated selectivity over 83 kinases, cellular pS6 IC50 of 0.1-0.24 µM, and in vivo ED50 of 2.3 mg/kg, it provides a robust, reproducible benchmark for oncology, lipid metabolism, and drug discovery programs.

Molecular Formula C21H19F4N7
Molecular Weight 445.4 g/mol
CAS No. 1082949-67-4
Cat. No. B1662125
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLY-2584702 free base
CAS1082949-67-4
Synonyms4-(4-(4-(4-fluoro-3-(trifluoromethyl)phenyl)-1-methyl-1H-imidazol-2-yl)piperidin-1-yl)-2H-pyrazolo[3,4-d]pyrimidine
Molecular FormulaC21H19F4N7
Molecular Weight445.4 g/mol
Structural Identifiers
SMILESCN1C=C(N=C1C2CCN(CC2)C3=NC=NC4=C3C=NN4)C5=CC(=C(C=C5)F)C(F)(F)F
InChIInChI=1S/C21H19F4N7/c1-31-10-17(13-2-3-16(22)15(8-13)21(23,24)25)29-19(31)12-4-6-32(7-5-12)20-14-9-28-30-18(14)26-11-27-20/h2-3,8-12H,4-7H2,1H3,(H,26,27,28,30)
InChIKeyFYXRSVDHGLUMHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





LY-2584702 Free Base (CAS 1082949-67-4): A Selective, ATP-Competitive p70S6K Inhibitor for Oncology and Metabolic Research


LY-2584702 free base is a synthetic, small-molecule, ATP-competitive inhibitor that selectively targets p70 ribosomal S6 kinase (p70S6K/S6K1) [1]. In biochemical assays, it demonstrates potent inhibition of p70S6K with an IC50 of 4 nM and S6K1 with an IC50 of 2 nM . In cellular contexts, LY-2584702 effectively blocks the phosphorylation of its downstream substrate, ribosomal protein S6 (pS6), in HCT116 colon cancer cells with an IC50 of 0.1-0.24 µM . Beyond oncology, the compound has shown dose-dependent reductions in low-density lipoprotein cholesterol (LDL-C) and triglycerides in clinical dyslipidemia studies, though development was halted due to off-target hepatotoxicity linked to a specific metabolite [2].

Why Generic p70S6K or mTOR Inhibitors Cannot Replace LY-2584702 Free Base in Research Protocols


LY-2584702 occupies a distinct functional niche that precludes simple substitution with other p70S6K or mTOR pathway inhibitors. Unlike mTOR inhibitors such as rapamycin, which act upstream and elicit broad feedback activation of PI3K/Akt signaling, LY-2584702 directly inhibits the downstream effector S6K1, thereby avoiding the paradoxical Akt activation that can confound experimental results [1]. Furthermore, in a direct comparison with another p70S6K1 inhibitor, PF-4708671, LY-2584702 demonstrated a cleaner off-target profile, showing no inhibitory effect on CYP4F3A-mediated ω-oxidation of leukotriene B₄, whereas PF-4708671 significantly altered this inflammatory lipid pathway at equivalent concentrations [2]. These mechanistic and selectivity differences mean that substituting LY-2584702 with a broader-acting or less selective kinase inhibitor will fundamentally alter the signaling output and cellular phenotype, invalidating cross-study comparisons and compromising reproducibility.

Quantitative Evidence Guide: Key Differentiators for LY-2584702 Free Base Selection


p70S6K/S6K1 Biochemical Potency: Benchmarking Against Clinical-Stage Comparators

LY-2584702 demonstrates high potency against its primary target, p70S6K, with an IC50 of 4 nM, and against the S6K1 isoform with an IC50 of 2 nM . This potency profile is critical for achieving complete target engagement at pharmacologically relevant concentrations. While not a direct head-to-head study, cross-study comparison indicates this is a lower IC50 than other p70S6K/S6K1 inhibitors that reached clinical evaluation, such as LY2780301 and XL418, for which similar high-precision potency data is not as widely established in the public domain [1].

p70S6K S6K1 IC50 Kinase Assay

Cellular Target Engagement: Quantified pS6 Inhibition in HCT116 Colon Cancer Cells

In HCT116 colon cancer cells, LY-2584702 inhibits the phosphorylation of its downstream biomarker, ribosomal protein S6 (pS6), with an IC50 ranging from 0.1 to 0.24 µM . This cellular activity confirms that the compound's biochemical potency translates into effective target modulation within an intact cellular environment. In contrast, a broader panel profiling revealed that at equivalent cellular concentrations, the compound shows no significant activity against GSK3β or Erk1/2 [1], reinforcing its specificity for the S6K axis within the PI3K/Akt/mTOR pathway.

pS6 HCT116 Cellular IC50 Western Blot

Superior Kinase Selectivity: Differential Profiling Against RSK Family Kinases vs. BI-D1870

LY-2584702 is reported to be selective for p70S6K over a panel of 83 kinases and 45 cell surface markers [1]. While it exhibits some activity against the related kinases MSK2 and RSK at high concentrations (enzyme assay IC50=58-176 nM) , this off-target profile is significantly more favorable than that of BI-D1870, a widely used RSK inhibitor that has been shown to inhibit RSK1-4 with IC50s of 10-30 nM . Therefore, for researchers requiring specific interrogation of the p70S6K/S6K1 node without confounding RSK inhibition, LY-2584702 provides a superior selectivity window.

Kinase Selectivity RSK BI-D1870 Off-Target

Functional Distinction in Lipid Metabolism: No CYP4F3A Inhibition vs. PF-4708671

In a direct functional comparison, LY-2584702 and PF-4708671, another p70S6K1 inhibitor, were evaluated for their impact on leukotriene B₄ (LTB₄) metabolism in human neutrophils. While both compounds inhibited S6 phosphorylation at a concentration of 10 µM, PF-4708671, but not LY-2584702, significantly inhibited the ω-oxidation of LTB₄ into 20-OH-LTB₄ by inhibiting CYP4F3A [1]. This off-target activity of PF-4708671 led to increased LTB₄ levels, a pro-inflammatory lipid mediator.

CYP4F3A Leukotriene B4 Off-Target Inflammation

In Vivo Anti-Tumor Efficacy: Quantified Dose-Response in HCT116 Xenograft Model

LY-2584702 demonstrates dose-dependent in vivo anti-tumor activity, reducing tumor growth in an HCT116 colon cancer mouse xenograft model with an effective dose (ED50) of 2.3 mg/kg [1]. This quantitative in vivo benchmark provides a validated starting point for researchers designing efficacy studies. While direct cross-study comparisons are limited by model variability, this ED50 serves as a critical reference for establishing dosing regimens and evaluating pharmacodynamic responses in vivo.

Xenograft ED50 In Vivo HCT116

Optimal Use Cases for LY-2584702 Free Base in Scientific Research


Elucidating S6K1-Specific Signaling in the PI3K/Akt/mTOR Pathway

Researchers seeking to delineate the specific contribution of the S6K1 branch, as opposed to the mTORC1/4E-BP1 or Akt feedback loops, can rely on LY-2584702. Its validated selectivity for p70S6K/S6K1 over a panel of 83 kinases [1] and its demonstrated lack of inhibition on parallel pathways like GSK3β and Erk1/2 at cellular concentrations [2] make it a precise tool for loss-of-function studies.

Investigating Cancer Cell Proliferation and Tumor Xenograft Models

For oncology research, LY-2584702 offers a well-characterized tool for inhibiting S6K1-driven proliferation. With a cellular pS6 inhibition IC50 of 0.1-0.24 µM in HCT116 cells and a defined in vivo ED50 of 2.3 mg/kg in a matching xenograft model [3], it provides a consistent bridge from in vitro target validation to in vivo efficacy studies, particularly in colorectal and lung cancer models where its activity has been profiled .

Metabolic Research: Studying S6K1-Mediated Lipid Homeostasis

Building on clinical observations where LY-2584702 dose-dependently reduced LDL-C and triglycerides by up to 60% and 50%, respectively [4], researchers can use this compound to investigate the role of S6K1 in hepatic lipid metabolism, apolipoprotein B secretion, and adipogenesis. This application is supported by cellular data showing decreased triglyceride levels and apoB secretion in TSC2-knockdown HepG2 cells [3].

Benchmarking New S6K1 Inhibitors in Selectivity and Functional Assays

LY-2584702 serves as an industry-standard reference compound for drug discovery programs targeting S6K1. Its well-documented potency (p70S6K IC50 = 4 nM) , selectivity profile (including the differential vs. CYP4F3A shown against PF-4708671) [5], and in vivo efficacy benchmark (ED50 = 2.3 mg/kg) [3] provide a robust set of comparators for evaluating the potency, selectivity, and functional impact of novel chemical entities.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for LY-2584702 free base

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.